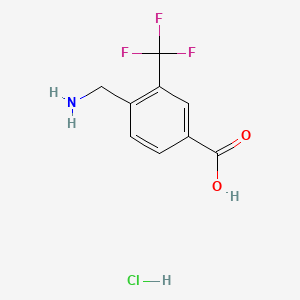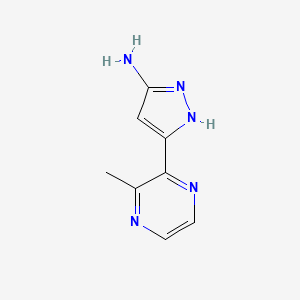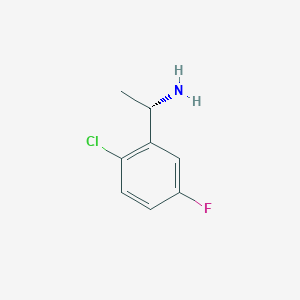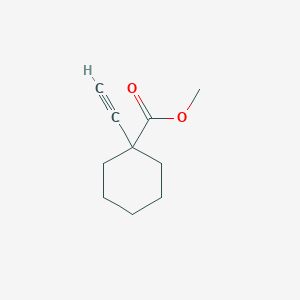![molecular formula C12H16BNO4 B15312289 [3-(Oxane-2-amido)phenyl]boronic acid](/img/structure/B15312289.png)
[3-(Oxane-2-amido)phenyl]boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(Oxane-2-amido)phenyl]boronic acid is an organoboron compound with a molecular formula of C12H16BNO4. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with an oxane-2-amido group. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is performed in the presence of a base like potassium carbonate and a solvent like dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production methods for [3-(Oxane-2-amido)phenyl]boronic acid are not well-documented in the literature. the general principles of large-scale synthesis of boronic acids involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and automated synthesis platforms.
Analyse Chemischer Reaktionen
Types of Reactions
[3-(Oxane-2-amido)phenyl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, sodium perborate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Nitric acid for nitration, halogens for halogenation.
Major Products Formed
The major products formed from these reactions include boronic esters, borates, boranes, and substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
[3-(Oxane-2-amido)phenyl]boronic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of [3-(Oxane-2-amido)phenyl]boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This interaction is mediated by the boronic acid group, which can form cyclic esters with diols. The molecular targets and pathways involved include the inhibition of enzymes that contain diol groups, such as proteases and glycosidases .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic acid: Lacks the oxane-2-amido group, making it less specific in its interactions with biomolecules.
Borinic acids: Contain two C-B bonds and one B-O bond, resulting in different reactivity and applications.
BODIPY dyes containing boronic acid: Used for fluorescent labeling and sensing applications.
Uniqueness
[3-(Oxane-2-amido)phenyl]boronic acid is unique due to the presence of the oxane-2-amido group, which enhances its specificity and binding affinity for certain biomolecules. This makes it particularly valuable in applications requiring high selectivity, such as in the development of sensors and therapeutic agents.
Eigenschaften
Molekularformel |
C12H16BNO4 |
|---|---|
Molekulargewicht |
249.07 g/mol |
IUPAC-Name |
[3-(oxane-2-carbonylamino)phenyl]boronic acid |
InChI |
InChI=1S/C12H16BNO4/c15-12(11-6-1-2-7-18-11)14-10-5-3-4-9(8-10)13(16)17/h3-5,8,11,16-17H,1-2,6-7H2,(H,14,15) |
InChI-Schlüssel |
YCULQLCSFCCNTD-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=CC=C1)NC(=O)C2CCCCO2)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


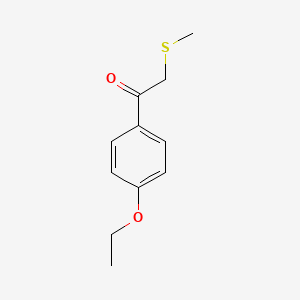
![Potassium (6,6-difluorobicyclo[3.1.0]hexan-1-yl)trifluoroborate](/img/structure/B15312218.png)

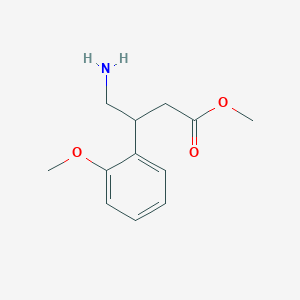
![4-{[1-(Bromomethyl)cyclopropyl]methyl}morpholinehydrobromide](/img/structure/B15312257.png)



![tert-Butyl (((3aS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl)methyl)carbamate hydrochloride](/img/structure/B15312276.png)
